[4-(2-Methylphenyl)oxan-4-yl]methanamine
Description
[4-(2-Methylphenyl)oxan-4-yl]methanamine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It is also known by its IUPAC name, [4-(2-methylphenyl)tetrahydro-2H-pyran-4-yl]methanamine . This compound is characterized by the presence of an oxane ring substituted with a 2-methylphenyl group and a methanamine group.
Properties
IUPAC Name |
[4-(2-methylphenyl)oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-4-2-3-5-12(11)13(10-14)6-8-15-9-7-13/h2-5H,6-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUIYAITKWWGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCOCC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methylphenyl)oxan-4-yl]methanamine typically involves the reaction of 2-methylphenylmagnesium bromide with 4-oxanone, followed by reductive amination with ammonia or an amine . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Methylphenyl)oxan-4-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
[4-(2-Methylphenyl)oxan-4-yl]methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(2-Methylphenyl)oxan-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
[4-(2-Methylphenyl)tetrahydro-2H-pyran-4-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[4-(2-Methylphenyl)oxan-4-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[4-(2-Methylphenyl)oxan-4-yl]methanoic acid: Similar structure but with a carboxylic acid group instead of a methanamine group.
Uniqueness
The uniqueness of [4-(2-Methylphenyl)oxan-4-yl]methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanamine group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Biological Activity
[4-(2-Methylphenyl)oxan-4-yl]methanamine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , featuring an oxane ring substituted with a 2-methylphenyl group. The unique structure contributes to its biological activity, influencing interactions with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound acts as a ligand, modulating the activity of these targets, which can lead to various biological effects such as:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence mood and cognitive functions, suggesting potential applications in psychiatric disorders.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial effects against certain bacterial strains. This could be beneficial in developing new antibiotics.
- Anticancer Potential : Investigations into the anticancer properties of this compound indicate it may inhibit cancer cell growth through apoptosis induction and cell cycle arrest mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Neurotransmitter | Modulation of serotonin/dopamine receptors |
Case Studies
Several studies have explored the potential therapeutic applications of this compound:
- Study on Antimicrobial Activity : A study published in 2023 demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating a promising lead for antibiotic development.
- Anticancer Research : In a recent investigation, the compound was tested against various cancer cell lines, including breast and lung cancer cells. Results indicated that it reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment, suggesting a dose-dependent effect.
- Neuropharmacological Studies : Another study focused on the neuropharmacological effects of the compound, revealing its potential as a partial agonist at serotonin receptors, which may influence mood regulation pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
